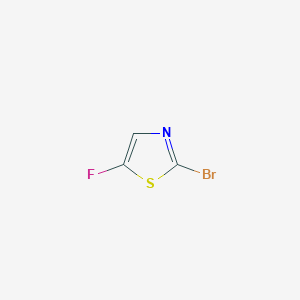

2-Bromo-5-fluorothiazole

描述

Significance of Thiazole (B1198619) Scaffolds in Academic Research

The thiazole nucleus is a fundamental structural motif found in numerous biologically active compounds, including natural products like thiamine (B1217682) (Vitamin B1) and synthetic drugs. nih.govresearchgate.net Its derivatives have demonstrated a wide array of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govbohrium.com This broad spectrum of biological activity has made the thiazole scaffold a privileged structure in medicinal chemistry, inspiring extensive research into the synthesis and functionalization of thiazole-containing molecules. bohrium.combohrium.com The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, contribute to its ability to interact with various biological targets. researchgate.net

The versatility of the thiazole ring is further highlighted by its use in materials science, particularly in the development of organic semiconductors and dyes for solar cells. jocpr.com The ability to readily modify the thiazole core through various chemical reactions, including halogenation, allows for the fine-tuning of its electronic and optical properties for specific applications.

Research Context of 2-Bromo-5-fluorothiazole

Within the broader class of halogenated thiazoles, this compound is a compound of particular interest due to the presence of two different halogen atoms at specific positions on the thiazole ring. The bromine atom at the 2-position and the fluorine atom at the 5-position create a unique pattern of reactivity, making it a valuable building block in organic synthesis.

The bromine atom can be readily displaced or participate in cross-coupling reactions, allowing for the introduction of various functional groups at this position. chemscene.com The fluorine atom, on the other hand, can significantly alter the electronic properties of the molecule, influencing its biological activity and metabolic stability. The study of such polysubstituted thiazoles is crucial for understanding structure-activity relationships and for the rational design of new molecules with desired properties. researchgate.net

Chemical Profile of this compound

| Property | Value |

| CAS Number | 1209458-83-2 |

| Molecular Formula | C₃HBrFNS |

| Molecular Weight | 182.02 g/mol |

| Physical Form | Liquid |

| Purity | Typically ≥95% |

This data is compiled from multiple sources. sigmaaldrich.comaablocks.comimpurity.comthsci.com

Synthesis and Reactivity

The synthesis of polysubstituted thiazoles like this compound often involves multi-step procedures. While specific, detailed synthetic routes for this compound are not extensively published in readily accessible literature, general methods for the synthesis of halogenated thiazoles provide insight into potential pathways. These can include the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides, followed by subsequent halogenation steps. ijper.orgresearchgate.net The introduction of fluorine can be achieved using specialized fluorinating agents. researchgate.net

The reactivity of this compound is dictated by the electronic nature of the thiazole ring and the distinct properties of the bromo and fluoro substituents. The bromine at the C2 position is generally more susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions compared to the fluorine at the C5 position. This differential reactivity allows for selective functionalization of the molecule.

Research Applications

The primary application of this compound in academic and industrial research lies in its role as a versatile synthetic intermediate. Its unique substitution pattern makes it a valuable precursor for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The ability to selectively modify the 2-position via the bromo group, while retaining the fluorine atom at the 5-position, allows for the systematic exploration of structure-activity relationships in the development of novel compounds.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-fluoro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrFNS/c4-3-6-1-2(5)7-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXNUGJCISAFNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Fluorothiazole and Its Derivatives

Established Synthetic Routes to Halogenated Thiazoles

Traditional methods for the synthesis of halogenated thiazoles often rely on foundational reactions in organic chemistry, adapted for the specific reactivity of the thiazole (B1198619) heterocycle.

Nucleophilic fluorination is a key strategy for introducing fluorine into aromatic and heteroaromatic rings. One of the most classical methods adaptable for the synthesis of 5-fluorothiazole derivatives is the Balz-Schiemann reaction. drugfuture.comwikipedia.org This process involves the diazotization of an amino group, followed by thermal decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source. For the synthesis of a 5-fluorothiazole precursor, this would typically start from a 2-substituted-5-aminothiazole.

Another significant nucleophilic fluorination technique is the halogen exchange (Halex) reaction. acsgcipr.org This method involves the displacement of a halide, typically chlorine or bromine, with fluoride. The success of this reaction is highly dependent on the reaction conditions and the nature of the substrate. For the synthesis of 2-bromo-5-fluorothiazole, a potential route would be the nucleophilic fluorination of 2,5-dibromothiazole. Anhydrous fluoride salts such as potassium fluoride (KF) or cesium fluoride (CsF) are commonly employed, often in polar apathetic solvents and sometimes with the aid of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride ion. nih.govucla.edu

A plausible synthetic sequence could involve the diazotization of 2-bromo-5-aminothiazole, followed by a Balz-Schiemann reaction to introduce the fluorine atom at the 5-position.

Table 1: Representative Nucleophilic Fluorination Approaches for Heterocycles

| Reaction Type | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| Balz-Schiemann Reaction | Aromatic Amine | HBF4, NaNO2, then heat | Aryl Fluoride | Diazotization at low temperature, followed by thermal decomposition. |

| Halogen Exchange (Halex) | Aryl Bromide/Chloride | KF, CsF, or TBAF | Aryl Fluoride | Polar aprotic solvent (e.g., DMSO, DMF), high temperatures. |

The introduction of a bromine atom at the 2-position of the thiazole ring is typically achieved through electrophilic bromination or via a Sandmeyer-type reaction. The thiazole ring is generally susceptible to electrophilic attack, and the regioselectivity is influenced by the substituents already present on the ring. nih.gov

For the synthesis of this compound, a logical approach would be the bromination of a 5-fluorothiazole precursor. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations, offering milder reaction conditions compared to elemental bromine. wisdomlib.orgyoutube.comorganic-chemistry.org The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane. nih.gov The presence of the electron-withdrawing fluorine atom at the 5-position would deactivate the ring towards electrophilic substitution, but the 2-position is generally the most reactive site in thiazoles towards electrophiles.

Alternatively, the Sandmeyer reaction provides a reliable method for introducing a bromine atom by converting an amino group into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide salt. organic-chemistry.orgnih.gov This would involve the diazotization of 2-amino-5-fluorothiazole.

Table 2: Common Bromination Strategies for Aromatic Compounds

| Reaction Type | Starting Material | Reagents | Product | Typical Conditions |

|---|---|---|---|---|

| Electrophilic Bromination | Activated Aromatic Ring | N-Bromosuccinimide (NBS) | Aryl Bromide | Acetonitrile or other polar solvent, often at room temperature. nih.gov |

| Sandmeyer Reaction | Aromatic Amine | NaNO2, HBr, then CuBr | Aryl Bromide | Diazotization at low temperature, followed by decomposition with copper(I) bromide. nih.gov |

Modern Advancements in the Synthesis of this compound

Contemporary synthetic chemistry has introduced more efficient and selective methods for the preparation of complex molecules like this compound.

Transition-metal catalysis has revolutionized the formation of carbon-halogen bonds through C-H activation and functionalization. rsc.orgbeilstein-journals.org Palladium and copper catalysts are prominent in these transformations. nih.gov For instance, palladium-catalyzed C-H fluorination has been developed, which could potentially be applied to a 2-bromothiazole (B21250) substrate to introduce the fluorine at the 5-position. beilstein-journals.org These reactions often require a directing group to achieve high regioselectivity.

Copper-catalyzed reactions have also been employed for the halogenation of heterocycles. nih.gov While a direct C-H bromination at the 2-position and C-H fluorination at the 5-position in a single step is challenging, a stepwise approach using transition-metal catalysis for one or both halogenation steps is a viable modern strategy.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.net The synthesis of thiazole derivatives, including halogenated ones, has benefited from this technology. rsc.orgscirp.org For the synthesis of this compound, microwave irradiation could be applied to various steps, such as the Hantzsch thiazole synthesis, nucleophilic fluorination, or bromination reactions. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, which is particularly useful for reactions involving less reactive substrates. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Thiazole Formation

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | Moderate | wisdomlib.org |

| Microwave Irradiation | Minutes | Often higher | wisdomlib.org |

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.netnih.govrsc.org The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a prime candidate for a one-pot approach to this compound. nih.govrsc.orgsci-hub.se

A plausible one-pot strategy could involve the in-situ formation of a fluorinated thioamide, followed by its reaction with a brominated α-halocarbonyl compound. researchgate.netrsc.org For example, reacting a fluoro-thiourea with a suitable bromo-α-haloketone could directly lead to a 2-amino-5-fluorothiazole derivative, which could then be further functionalized. Alternatively, a multi-component reaction involving a source of fluorine, bromine, and the thiazole backbone precursors could be envisioned. scilit.commdpi.com

Environmentally Conscious Synthesis (Green Chemistry) Considerations

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazole derivatives, to mitigate the environmental impact of chemical manufacturing. bepls.comresearchgate.net These approaches focus on developing synthetic routes that are more efficient, use less hazardous materials, and reduce waste generation. Key strategies include the use of environmentally benign solvents, alternative energy sources like microwave and ultrasonic irradiation, and the development of recyclable or catalyst-free systems. bepls.comresearchgate.net

Significant progress has been made in creating eco-friendly synthetic protocols for the thiazole core structure. bepls.com These methods often provide advantages such as milder reaction conditions, shorter reaction times, and high product yields. mdpi.com While specific green synthesis routes for this compound are not extensively detailed in the reviewed literature, the methodologies applied to other thiazole derivatives offer a clear framework for developing more sustainable synthetic pathways.

Key Green Chemistry Approaches in Thiazole Synthesis:

Use of Green Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer alternatives like water or glycerol (B35011). bepls.comresearchgate.net Water has been successfully used as a solvent for the catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles, achieved by refluxing dithiocarbamates and α-halocarbonyl compounds. bepls.com Similarly, glycerol has been employed as a green solvent for the microwave-assisted synthesis of 2-cyanomethyl-4-phenylthiazoles, resulting in excellent yields and easy product work-up. researchgate.net

Alternative Energy Sources: Microwave and ultrasonic irradiation are energy-efficient alternatives to conventional heating. bepls.com

Microwave-assisted synthesis has been shown to dramatically reduce reaction times while improving yields. For instance, a catalyst-free, multi-component reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions produces trisubstituted thiazoles in high yields. bepls.com

Ultrasonic irradiation provides another mild and energy-efficient method. The synthesis of novel thiazoles has been achieved using a recyclable chitosan (B1678972) hydrogel biocatalyst under ultrasonic conditions, which offers reduced reaction times and consistently high yields. mdpi.com

Advanced Catalytic Systems: The development of efficient and recyclable catalysts is a cornerstone of green synthesis. A pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (PIBTU-CS) hydrogel has been demonstrated as a potent and reusable eco-friendly catalyst for thiazole synthesis. mdpi.com This biocatalyst was reused multiple times without a significant loss in its catalytic efficiency. mdpi.com

Multi-component and Catalyst-Free Reactions: Designing synthetic pathways that are inherently more efficient is crucial. Multi-component reactions (MCRs) combine multiple starting materials in a single step, which increases efficiency and reduces waste from intermediate purification steps. nih.gov Several green protocols for thiazole synthesis operate under catalyst-free conditions, simplifying the reaction and purification process. bepls.comresearchgate.net

The following table summarizes various green chemistry approaches that have been successfully applied to the synthesis of different thiazole derivatives.

Interactive Data Table: Green Synthesis Methodologies for Thiazole Derivatives

| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield | Key Advantages | Reference |

| Ultrasonic Synthesis | PIBTU-CS Hydrogel | - | Ultrasonic Irradiation | Reduced | High | Recyclable biocatalyst, mild conditions | mdpi.com |

| Multi-component Reaction | None | Water | Microwave | Reduced | Good to Very Good | Catalyst-free, green solvent, no harmful by-products | bepls.com |

| Microwave Synthesis | None | Glycerol | Microwave | 3.5 - 4.5 min | Excellent | Green solvent, rapid reaction, simple work-up | researchgate.net |

| Catalyst-Free Synthesis | None | Water | Conventional Heating | 20 hours | 75-90% | Simple, no catalyst required, green solvent | bepls.com |

| Multi-component Reaction | KF/Clinoptilolite nanoparticles | Water | Conventional Heating | Short | Good to Excellent | Nanoparticle catalyst, one-pot synthesis | nih.gov |

These documented methodologies highlight a clear trajectory toward more sustainable manufacturing of thiazole-containing compounds. Adapting these principles—such as using water as a solvent, employing microwave irradiation, and developing catalyst-free conditions—could lead to more environmentally benign synthetic routes for this compound and its derivatives.

Reactivity and Mechanistic Investigations of 2 Bromo 5 Fluorothiazole

Halogen-Specific Reactivity Profiles

The bromine and fluorine atoms at the 2- and 5-positions of the thiazole (B1198619) ring, respectively, exhibit distinct reactivity profiles. This difference is rooted in their fundamental properties, such as electronegativity, bond strength with the carbon atom of the thiazole ring, and their behavior in various reaction mechanisms.

The C-Br and C-F bonds in 2-bromo-5-fluorothiazole possess different bond energies and polarities, which dictates their susceptibility to cleavage under different reaction conditions. Generally, the C-Br bond is longer and weaker than the C-F bond, making the bromine atom a better leaving group in many reactions, particularly in cross-coupling catalysis.

In the context of halogenated heterocycles, the position of the halogen also plays a crucial role. The bromine atom at the 2-position of the thiazole ring is activated towards both cross-coupling reactions and nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms in the ring. Conversely, the fluorine atom at the 5-position is generally less reactive in palladium-catalyzed cross-coupling reactions that proceed via oxidative addition, as the C-F bond is significantly stronger and less prone to cleavage by the metal catalyst. This differential reactivity allows for selective functionalization at the C2 position while leaving the C5 position intact.

For instance, in many transition-metal-catalyzed reactions, the reactivity of halogens follows the order I > Br > Cl > F. This trend is attributed to the decreasing strength of the carbon-halogen bond down the group, which facilitates oxidative addition to the metal center. Therefore, it is expected that the bromine atom in this compound would be preferentially targeted in such transformations.

The presence of both bromine and fluorine substituents significantly influences the electronic properties of the thiazole ring. Thiazole itself is an electron-deficient heterocycle due to the presence of the electronegative nitrogen and sulfur atoms. science.gov The addition of halogens, which are also electronegative, further modulates the electron density of the ring.

Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). Bromine is also electronegative and has a similar inductive effect, although to a lesser extent than fluorine. Both halogens also possess lone pairs of electrons that can participate in resonance, exerting a +M (mesomeric) or +R (resonance) effect by donating electron density to the ring. For halogens, the inductive effect generally outweighs the mesomeric effect.

The cumulative effect of a bromine atom at the C2 position and a fluorine atom at the C5 position is a significant polarization of the thiazole ring, making it more electron-deficient. This increased electrophilicity of the ring can influence its reactivity in several ways. For example, it can enhance the susceptibility of the ring to nucleophilic attack and can also affect the regioselectivity of reactions. Computational studies on related halogenated compounds have shown that the introduction of halogens can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the electronic and optical properties of the molecule. nih.govresearchgate.netmdpi.com

Cross-Coupling Reaction Pathways

This compound is a versatile substrate for various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-F bonds is a key aspect in designing selective synthetic strategies.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl and heteroaryl halides. In the case of this compound, the bromine at the 2-position is the primary site for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. It is anticipated that this compound would readily undergo Suzuki-Miyaura coupling at the C2 position with various boronic acids or esters to form 2-aryl- or 2-vinyl-5-fluorothiazoles. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The C-F bond at the 5-position would likely remain unreacted under standard Suzuki-Miyaura conditions. nih.gov

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound. Similar to the Suzuki-Miyaura coupling, the C-Br bond at the 2-position of this compound is expected to be the reactive site, allowing for the introduction of various organic groups. researchgate.net

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This compound could serve as the halide partner, reacting with alkenes at the C2 position to form 2-alkenyl-5-fluorothiazoles.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This compound is a suitable substrate for Sonogashira coupling at the C2 position, leading to the synthesis of 2-alkynyl-5-fluorothiazoles.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds by coupling an amine with an aryl halide. This compound can be coupled with various primary or secondary amines at the C2 position to yield 2-amino-5-fluorothiazole derivatives. nih.govmit.edu

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Expected Product |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 2-R-5-fluorothiazole |

| Stille | R-Sn(Bu)₃ | 2-R-5-fluorothiazole |

| Heck | Alkene | 2-alkenyl-5-fluorothiazole |

| Sonogashira | Terminal alkyne | 2-alkynyl-5-fluorothiazole |

While palladium is the most common catalyst for cross-coupling reactions, other transition metals such as nickel and copper can also be employed and may offer different reactivity profiles.

Nickel-Catalyzed Coupling: Nickel catalysts are known to be effective for cross-coupling reactions and can sometimes cleave stronger bonds than palladium, including C-F bonds under certain conditions. beilstein-journals.org However, in a molecule like this compound, nickel-catalyzed reactions would still likely favor the cleavage of the weaker C-Br bond, allowing for selective functionalization at the C2 position. Nickel catalysis can be particularly useful for reactions involving challenging substrates or for achieving different selectivities compared to palladium. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are also valuable for forming carbon-heteroatom bonds. These reactions could potentially be used to introduce substituents at the C2 position of this compound.

Nucleophilic Substitution Mechanisms

The electron-deficient nature of the thiazole ring in this compound, further enhanced by the two halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group.

For this compound, nucleophilic attack could potentially occur at either the C2 or C5 position. The position of attack is influenced by the stability of the intermediate anion and the nature of the leaving group. The bromine atom is generally a better leaving group than the fluorine atom in SNAr reactions. However, the high electronegativity of fluorine can strongly activate the carbon it is attached to for nucleophilic attack.

The relative reactivity of the C2 and C5 positions towards nucleophiles in this compound would depend on the specific nucleophile and reaction conditions. The electron-withdrawing effect of the ring nitrogen and sulfur atoms makes the C2 position particularly electrophilic. Therefore, it is plausible that nucleophilic substitution would preferentially occur at the C2 position, with bromide acting as the leaving group. However, under forcing conditions or with specific nucleophiles, substitution at the C5 position, displacing fluoride (B91410), cannot be entirely ruled out, especially given fluorine's ability to stabilize the intermediate negative charge through its strong inductive effect.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aryl-5-fluorothiazoles |

| 2-vinyl-5-fluorothiazoles |

| 2-alkenyl-5-fluorothiazoles |

| 2-alkynyl-5-fluorothiazoles |

Aromatic Substitution on the Thiazole Ring

The thiazole ring in this compound has only one available position for substitution, the C4 carbon. The susceptibility of this position to aromatic substitution, particularly electrophilic aromatic substitution (EAS), is heavily influenced by the electronic effects of the existing bromo and fluoro substituents.

Consequently, the thiazole ring in this compound is highly electron-deficient. This makes electrophilic aromatic substitution at the C4 position challenging, likely requiring harsh reaction conditions and strong electrophiles. The general mechanism for EAS involves the attack of an electrophile on the aromatic ring to form a positively charged intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org For this compound, the formation of this carbocation intermediate is energetically unfavorable due to the deactivating nature of the two halogen substituents.

Conversely, the electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires the presence of a good leaving group and often occurs at positions activated by strongly electron-withdrawing groups. In this molecule, a nucleophile could potentially attack the carbon bearing the bromine, leading to its displacement.

Solvent Effects on Reactivity and Selectivity

While specific studies detailing solvent effects on the reactivity and selectivity of this compound are not extensively documented, general principles of solvent chemistry in aromatic reactions can be applied. The choice of solvent can profoundly impact reaction rates and outcomes by stabilizing transition states and intermediates or by modulating the reactivity of the reagents.

In the context of potential electrophilic aromatic substitution reactions, solvent polarity plays a crucial role.

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) are effective at solvating cations and are often used in reactions involving charged intermediates. For an EAS reaction on a deactivated substrate like this compound, a polar solvent could help stabilize the positive charge of the sigma complex, potentially lowering the activation energy barrier. For instance, in the bromination of other thiazole derivatives, acetonitrile has been used as a solvent. evitachem.com

Non-Polar Solvents: Inert, non-polar solvents such as carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) are often used when the electrophile is highly reactive. evitachem.com They minimize interaction with the reactants and intermediates, allowing the intrinsic reactivity of the species to dominate.

For nucleophilic substitution reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "bare" and thus more reactive.

The table below summarizes solvents commonly used in the functionalization of related thiazole compounds and their general purpose.

| Solvent Type | Example(s) | Typical Application in Heterocyclic Chemistry | Rationale |

| Polar Aprotic | Acetonitrile (CH₃CN), Dimethylformamide (DMF) | Metal-catalyzed cross-coupling, Nucleophilic substitutions | Stabilizes charged intermediates and transition states; good solubility for many organic and inorganic reagents. |

| Non-Polar Aprotic | Carbon Tetrachloride (CCl₄), Chloroform (CHCl₃) | Electrophilic halogenation (e.g., with NBS) | Inertness, prevents solvation of the electrophile, allowing for higher reactivity. |

| Polar Protic | Acetic Acid (CH₃COOH) | Electrophilic bromination (e.g., with Br₂) | Can protonate reagents and act as a mildly acidic catalyst; dissolves the substrate. chemicalbook.com |

Halogen Dance Reactions in Thiazole Systems

The "halogen dance" is a base-induced intramolecular rearrangement where a halogen atom migrates from one position to another on an aromatic ring. clockss.org This reaction provides a powerful synthetic tool for accessing isomers that are not available through direct synthesis. The mechanism typically involves deprotonation of an acidic ring proton by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), to form a carbanion. This is followed by the migration of a halogen to the anionic center, with the negative charge being transferred to the carbon atom that originally bore the halogen.

While a halogen dance reaction involving this compound itself has not been specifically reported in the reviewed literature, studies on related dihalogenated thiazole systems demonstrate the feasibility of this transformation within the thiazole family. For example, research on 4,5-dibromo- and 4-bromo-5-iodothiazoles bearing heterocyclic substituents at the C2-position has shown that a base-induced long-range halogen dance can occur. nih.gov In these systems, treatment with LiHMDS causes the C5-halogen (bromo or iodo) to migrate to a deprotonated position on the adjacent heterocyclic ring. nih.gov

For a halogen dance to occur with a derivative of this compound, a ring proton would first need to be abstracted. The only available proton is at the C4 position. The acidity of this proton would determine the ease of deprotonation. If the C4 proton is sufficiently acidic to be removed by a strong base, a subsequent migration of the bromine atom from the C2 position to the C4 position could theoretically occur, yielding a 4-bromo-5-fluoro-2-lithiothiazole intermediate. Fluorine atoms are generally not observed to participate in halogen dance reactions due to the high strength of the C-F bond. clockss.org

The table below outlines conditions under which halogen dance reactions have been observed in various heterocyclic systems, illustrating the typical reagents involved.

| Heterocyclic System | Base | Reaction Conditions | Halogen Migration | Reference |

| 4,5-Dihalogeno-bithiazole | LiHMDS | THF, low temperature | C5-Br migrates to C2' of the adjacent thiazole ring | nih.gov |

| 2-Bromo-5-methylthiophene | LDA | THF, -75 °C | 1,2-migration of Bromine (C2 to C3) | semanticscholar.org |

| Halogenated Pyridines | LDA or n-BuLi | Varies | 1,2-, 1,3-, and 1,4-halogen shifts observed | clockss.orgnih.gov |

Applications of 2 Bromo 5 Fluorothiazole in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Architectures

2-Bromo-5-fluorothiazole is a valuable building block for the construction of complex molecular architectures. The presence of two different halogen atoms on the thiazole (B1198619) ring offers orthogonal reactivity and allows for stepwise, controlled modifications. The carbon-bromine bond at the 2-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, enabling selective functionalization. illinois.edu

The bromine atom acts as a reactive handle, allowing chemists to introduce a wide array of substituents and build out from the thiazole core. This synthetic flexibility is crucial for creating libraries of novel compounds for drug discovery. innospk.com The fluorine atom at the 5-position influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a desirable feature in the design of new pharmaceutical agents. innospk.com The strategic placement of these two halogens makes this compound a highly sought-after precursor for molecules with potential therapeutic applications. innospk.com

Synthesis of Diversified Thiazole Derivatives

The dual-halogenated nature of this compound provides a platform for synthesizing a wide range of substituted thiazole derivatives.

The primary site for functionalization on this compound is the C2 position, owing to the reactivity of the bromine atom. This position is readily engaged in various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond is weaker and more susceptible to oxidative addition in a catalytic cycle compared to C-Cl or C-F bonds, making it an ideal site for these transformations. illinois.edu

Common cross-coupling reactions utilized for the functionalization of bromo-heterocycles like this compound include the Suzuki-Miyaura, Stille, Negishi, and Sonogashira reactions. researchgate.netorganic-chemistry.org These reactions allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, respectively.

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound This table is illustrative of expected reactivity based on established chemical principles for similar bromo-heterocycles.

| Reaction Name | Coupling Partner | Introduced Group | Catalyst/Conditions | Resulting Structure |

| Suzuki-Miyaura Coupling | Arylboronic acid [R-B(OH)₂] | Aryl (R) | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 2-Aryl-5-fluorothiazole |

| Stille Coupling | Organostannane [R-Sn(Bu)₃] | Alkyl/Aryl (R) | Pd(PPh₃)₄, LiCl | 2-Alkyl/Aryl-5-fluorothiazole |

| Negishi Coupling | Organozinc halide [R-ZnX] | Alkyl/Aryl (R) | Pd(0) catalyst | 2-Alkyl/Aryl-5-fluorothiazole |

| Sonogashira Coupling | Terminal alkyne [R-C≡CH] | Alkynyl (R) | Pd(PPh₃)₄, CuI, Base | 2-Alkynyl-5-fluorothiazole |

This compound is an excellent starting material for the synthesis of more complex, polyfunctionalized heterocyclic systems. Its ability to undergo selective cross-coupling at the C2 position allows for the introduction of a new functionalized moiety, which can then be used in subsequent synthetic transformations to build fused or linked ring systems. sciepub.comsciepub.com

For example, a Suzuki coupling reaction can be employed to attach an aryl group bearing an ortho-amino or hydroxyl substituent to the C2 position of the thiazole. This newly formed 2-(2-aminophenyl)-5-fluorothiazole intermediate can then undergo an intramolecular cyclization reaction to form a fused, polycyclic heteroaromatic system, such as a thiazolo[3,2-a]benzimidazole derivative. This strategy demonstrates how this compound serves as a linchpin in constructing elaborate heterocyclic frameworks that are of significant interest in medicinal chemistry. ekb.egopenmedicinalchemistryjournal.com

Development of Novel Synthetic Reagents and Intermediates

Beyond its direct use in building target molecules, this compound can be converted into other novel reagents and intermediates. A key transformation in this context is the halogen-metal exchange reaction. By treating this compound with a strong organometallic base, such as n-butyllithium, at low temperatures, the bromine atom can be selectively exchanged for a lithium atom.

This process generates 2-lithio-5-fluorothiazole, a highly reactive organolithium species. This new intermediate serves as a potent nucleophile and can react with a wide variety of electrophiles to create new, highly functionalized thiazole derivatives that are otherwise difficult to access. This two-step sequence—halogen-metal exchange followed by electrophilic quench—greatly expands the synthetic utility of the original this compound scaffold.

Table 2: Synthesis of New Intermediates from 2-Lithio-5-fluorothiazole This table illustrates potential synthetic pathways following a halogen-metal exchange reaction.

| Electrophile | Reagent Example | Resulting Intermediate |

| Carbonyl compound | Benzaldehyde (PhCHO) | (5-Fluorothiazol-2-yl)(phenyl)methanol |

| Carbon dioxide | CO₂ (gas) | 5-Fluorothiazole-2-carboxylic acid |

| Alkyl halide | Methyl iodide (CH₃I) | 5-Fluoro-2-methylthiazole |

| Borate (B1201080) ester | Trimethyl borate [B(OMe)₃] | 5-Fluorothiazole-2-boronic acid pinacol (B44631) ester |

The boronic acid ester formed in the last example is itself a valuable intermediate, which can then be used in subsequent Suzuki coupling reactions, demonstrating the role of this compound in the generation of next-stage synthetic reagents. researchgate.netnih.gov

Research on the Biological and Medicinal Applications of 2 Bromo 5 Fluorothiazole

Antimicrobial Research Potential

The thiazole (B1198619) nucleus is a fundamental component in many compounds investigated for antimicrobial properties. mdpi.comnih.govjchemrev.com The introduction of halogen atoms, such as bromine and fluorine, into the thiazole scaffold is a common strategy in medicinal chemistry aimed at enhancing antimicrobial potency. nih.govmdpi.com Research into various substituted thiazoles has laid the groundwork for exploring the potential of 2-Bromo-5-fluorothiazole as a building block for new antimicrobial agents.

Thiazole derivatives have demonstrated notable activity against a spectrum of both Gram-positive and Gram-negative bacteria. nih.govnih.gov Studies on compounds structurally related to this compound highlight this potential. For instance, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising antibacterial activity comparable to the standard drug norfloxacin. jchemrev.com Similarly, other research has found that thiazole-based thiazolidinones carrying a bromo-substituent exhibit potent activity against various bacterial strains. mdpi.comresearchgate.net These findings suggest that the bromo-thiazole moiety is a key pharmacophore for antibacterial action.

Below is a table summarizing the antibacterial activity of selected thiazole derivatives from various studies.

| Compound Type | Test Organism(s) | Observed Activity (MIC/MBC/IZ) |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Various bacteria | Activity comparable to standard antibacterial Norfloxacin jchemrev.com |

| 5-(3-bromobenzylidene) thiazolidinone derivative | E. coli, B. cereus, MRSA, P. aeruginosa | Showed significant activity against tested strains, with MIC values ranging from 26.3 to 378.5 µM mdpi.com |

| Thiazole-based Thiazolidinones (4-bromo derivative) | Gram-positive and Gram-negative bacteria | Demonstrated the best activity among tested compounds, with MIC values ranging from 2.3-39.8 µmol/ml x 10⁻² researchgate.net |

| Chloro-substituted thiazolidinones | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | Exhibited significant growth inhibition against all tested strains, with zones of inhibition from 15.22 to 19.93 mm nanobioletters.com |

This table is for illustrative purposes and shows data for related thiazole compounds, not this compound directly.

The fungicidal potential of thiazole-containing compounds is well-documented. jchemrev.comnih.gov Research has specifically pointed to the effectiveness of fluorine-containing thiazoles. tandfonline.com The incorporation of a trifluoromethyl group, for example, has been shown to significantly improve the antifungal activity of coumarin thiazole derivatives against various fungal pathogens like Fusarium graminearum and Curvularia lunata. researchgate.net Furthermore, studies on thiazole-based thiazolidinones have revealed excellent antifungal activity, often superior to reference drugs like Ketoconazole, with bromo-derivatives showing notable potency. mdpi.comresearchgate.net These results underscore the potential of halogenated thiazoles, such as this compound, in the development of new antifungal agents.

The following table presents findings on the antifungal activity of representative thiazole derivatives.

| Compound Type | Test Organism(s) | Observed Activity (MIC/EC₅₀/Inhibition Rate) |

| Coumarin thiazole with trifluoromethyl group | F. graminearum, C. lunata | Exhibited high inhibitor rates of 89% and 93.4% at 0.5 mg/mL researchgate.net |

| Phenylthiazole with 1,3,4-thiadiazole moiety (bromo-substituted) | S. sclerotiorum | Showed potent antifungal activity with an EC₅₀ value of 0.51 μg/mL, comparable to Carbendazim nih.gov |

| Thiazole-based Thiazolidinones (bromo derivatives) | Various yeasts and molds | Displayed excellent antifungal activity, with MIC values ranging from 0.3-38.6 μmol/ml x 10⁻², surpassing reference drugs researchgate.net |

| Quinoxaline-linked 1,2,3-triazole derivatives (fluorinated) | C. albicans, S. cerevisiae, A. niger | Showed potent antifungal activity, with one compound being the most effective among those tested nih.gov |

This table is for illustrative purposes and shows data for related thiazole compounds, not this compound directly.

Antiviral Research Applications

The thiazole scaffold is a recurring structural motif in compounds investigated for antiviral properties. researchgate.net Patent literature and academic reviews highlight the development of thiazole derivatives active against a wide range of viruses, including influenza, coronaviruses, hepatitis B and C, and Human Immunodeficiency Virus (HIV). informahealthcare.comnih.gov This broad-spectrum potential suggests that novel thiazoles, including those based on a this compound framework, are promising candidates for antiviral drug discovery.

Thiazole-containing molecules have been explored for their ability to inhibit the replication of HIV. nih.gov For instance, a series of biphenylhydrazo 4-arylthiazole derivatives were designed and synthesized to dually inhibit both the polymerase and ribonuclease H functions of HIV reverse transcriptase. nih.gov While a 4-fluorobiphenyl substitution was found to be detrimental to this dual activity, a 2-bromobiphenyl substitution was well-tolerated, indicating the nuanced role of halogen placement in anti-HIV activity. nih.gov Other related heterocyclic systems, such as isothiazole derivatives, have also demonstrated effectiveness against both HIV-1 and HIV-2. nih.gov These studies provide a rationale for investigating this compound-based compounds as potential HIV replication inhibitors.

The utility of the thiazole ring extends beyond anti-HIV research into a broader antiviral spectrum. nih.gov Thiazole derivatives have been identified as potent inhibitors of various viruses. For example, certain aminothiazole derivatives containing a 4-trifluoromethylphenyl substituent have shown significant activity against the PR8 influenza A strain, comparable to standard drugs like oseltamivir and amantadine. nih.gov In other research, a thiazole-containing compound demonstrated antiviral activity against human cytomegalovirus (HCMV) and influenza virus with IC₅₀ values in the sub-micromolar range. bioworld.com The consistent appearance of thiazoles in compounds with diverse antiviral activities supports the exploration of this compound as a scaffold for developing new broad-spectrum antiviral agents. informahealthcare.comnih.gov

| Compound Class/Derivative | Target Virus(es) | Reported Activity (IC₅₀) |

| Biphenylhydrazo 4-arylthiazoles | HIV Reverse Transcriptase (RNase H and RDDP functions) | IC₅₀ values ranging from 4.5 to 57.0 µM nih.gov |

| Isothiazole derivatives | Poliovirus 1, Echovirus 9, HIV-1, HIV-2 | High selectivity indexes reported for Poliovirus 1 nih.gov |

| Aminothiazole with 4-trifluoromethylphenyl group | Influenza A (PR8 strain) | Activity comparable to oseltamivir and amantadine nih.gov |

| Thiazole-containing compound from FORGE Life Science | Human cytomegalovirus (HCMV), Influenza virus (PR8) | IC₅₀ = 0.353 µM (HCMV), 0.663 µM (Influenza) bioworld.com |

This table is for illustrative purposes and shows data for related thiazole compounds, not this compound directly.

Anticancer Research Perspectives

The thiazole moiety is a privileged scaffold in the design of anticancer agents, known to induce apoptosis and inhibit cancer cell proliferation. nih.govnih.govdocumentsdelivered.com Derivatives containing halogen substitutions are of particular interest. Studies on 1-benzyl-5-bromoindolin-2-one derivatives bearing a 4-arylthiazole moiety have demonstrated significant anticancer activity against breast cancer (MCF-7) and lung cancer (A-549) cell lines. nih.gov Specifically, a derivative with a 4-(p-fluorophenyl)thiazole group showed good potency against MCF-7 cells. nih.gov Another study on a related compound, 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid, also noted significant cytotoxicity against MCF-7 cells. These findings highlight the potential of the bromo- and fluoro-substituted thiazole framework in the development of novel cytotoxic agents. The mechanism of action for many thiazole-based anticancer compounds involves arresting the cell cycle and inducing apoptosis. nih.govmums.ac.ir

The table below summarizes the cytotoxic activity of several thiazole derivatives against various cancer cell lines.

| Compound/Derivative Type | Cancer Cell Line(s) | Cytotoxic Activity (IC₅₀) |

| 1-benzyl-5-bromoindolin-2-one with 4-(p-fluorophenyl)thiazole | MCF-7 (Breast) | IC₅₀ = 7.17 ± 0.94 µM nih.gov |

| 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylic acid | MCF-7 (Breast) | IC₅₀ ≈ 5 µM |

| Bis-Thiazole derivative (Compound 5e) | MCF-7 (Breast) | IC₅₀ = 0.6648 µM frontiersin.org |

| Thiazole-amino acid hybrid | A549, HeLa, MCF-7 | Exhibited good cytotoxicity with IC₅₀ values ranging from 2.07 to 8.51 μM nih.gov |

| Thiazole derivative (Compound 8) | MCF-7 (Breast) | Showed potent cytotoxic action, higher than the reference drug staurosporine nih.gov |

This table is for illustrative purposes and shows data for related thiazole compounds, not this compound directly.

Apoptosis Induction in Cancer Cell Lines

There is currently no specific data available in peer-reviewed scientific literature detailing the induction of apoptosis in cancer cell lines by this compound. While numerous thiazole derivatives have been investigated for their pro-apoptotic effects, studies singling out the 2-bromo-5-fluoro substitution pattern on the thiazole ring for this biological activity have not been identified. Research on related compounds, such as certain 2-amino-5-benzylthiazole derivatives, has shown they can induce apoptosis in human leukemia cells through mechanisms like caspase-3 cleavage and modulation of Bcl-2 family proteins. However, these findings cannot be directly extrapolated to this compound without specific experimental evidence.

Mechanism-Based Anticancer Drug Development

The role of this compound in mechanism-based anticancer drug development is not well-documented. The development of such drugs requires a deep understanding of the molecule's interaction with specific biological targets and pathways involved in cancer progression. Although the thiazole ring is a key feature in several approved anticancer drugs, the specific contribution and therapeutic potential of the 2-bromo-5-fluoro substitution pattern remain unelucidated in the context of mechanism-based drug design.

Modulation of Biological Targets and Pathways

Interaction with Enzymes and Receptors

Specific interactions of this compound with enzymes and receptors are not detailed in the current body of scientific literature. While some studies have explored 5-bromo-2-aminothiazoles as potential inhibitors of enzymes like monoacylglycerol lipase (MAGL), this research does not involve the exact fluoro-substituted compound . The unique electronic properties conferred by the bromine and fluorine atoms could theoretically facilitate interactions with biological targets through halogen bonding and other non-covalent forces, but specific examples and binding data for this compound are lacking.

Receptor Ligand Development (e.g., Metabotropic Glutamate (B1630785) Receptors)

There is no available research indicating that this compound has been specifically developed or studied as a ligand for metabotropic glutamate receptors (mGluRs). The development of ligands for mGluRs is an active area of research for treating neurological disorders. Interestingly, a related compound, 2-Bromo-5-fluoropyridine, which features a pyridine ring instead of a thiazole ring, has been used in the synthesis of mGluR5 antagonists. This suggests that the bromo-fluoro substitution pattern on an aromatic ring can be relevant for this target class, but direct evidence for the thiazole analog is absent.

Structure-Activity Relationship (SAR) Studies for Therapeutic Design

While this compound is not prominently featured in specific Structure-Activity Relationship (SAR) studies, the broader principles of halogen substitution on the thiazole ring are recognized for their importance in modulating biological activity. The presence of halogens like bromine and fluorine can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties. For instance, in related thiazole series, the substitution of a methyl group with a bromo group at the C5-position has been shown to influence anticancer activity. However, a detailed SAR study that systematically evaluates the contribution of the 2-bromo and 5-fluoro substituents of this specific thiazole for any therapeutic design has not been published.

Computational and Theoretical Chemistry Studies of 2 Bromo 5 Fluorothiazole

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to understanding the underlying electronic behavior that governs the chemical reactions of 2-bromo-5-fluorothiazole. These calculations provide a basis for interpreting reaction mechanisms and predicting the stability of various chemical species.

The electronic structure of a molecule is key to its reactivity. Ab initio electronic structure calculations can predict the most stable conformation of molecules. For instance, in a related compound, 2-bromo-5-fluorobenzaldehyde, such calculations have been used to determine the preferred orientation of the substituents. nih.govresearchgate.net Similar calculations for this compound would involve determining the optimized geometry, electron distribution, and molecular orbital energies.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.comjddtonline.info A smaller gap generally implies higher reactivity.

Table 1: Illustrative Molecular Orbital Properties of a Heterocyclic Compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Primarily located on the thiazole (B1198619) ring and bromine atom, indicating these are likely sites for electrophilic attack. |

| LUMO | -1.2 | Distributed over the thiazole ring, suggesting a propensity to accept electrons in this region. |

| HOMO-LUMO Gap | 5.6 | Suggests moderate chemical stability and reactivity. |

Note: This table is illustrative and based on typical values for similar heterocyclic compounds.

Quantum chemical calculations are employed to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction pathways and transition states. nih.govresearchgate.net For this compound, this involves mapping out the energy changes as bonds are broken and formed during a reaction.

A key application is the study of dissociative electron attachment, where an electron collides with a molecule, leading to its fragmentation. nih.govresearchgate.netrsc.org Theoretical calculations can identify the most likely dissociation pathways and the energy required for them to occur. For example, in the related molecule 2-bromo-5-nitrothiazole, quantum chemical calculations have been used to explore the dissociation pathways following electron attachment. nih.govresearchgate.net These studies can determine the relative likelihood of breaking the C-Br bond versus other bonds in the molecule.

Table 2: Calculated Reaction Energies for Illustrative Dissociation Pathways

| Dissociation Pathway | Reaction Energy (kcal/mol) | Description |

| This compound + e⁻ → [this compound]⁻ | - | Formation of a transient negative ion. |

| [this compound]⁻ → 5-fluorothiazolyl radical + Br⁻ | 15.2 | Dissociation of the C-Br bond. |

| [this compound]⁻ → 2-bromothiazolyl radical + F⁻ | 25.8 | Dissociation of the C-F bond. |

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction energy landscape analysis.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. frontiersin.org By simulating the motions of atoms and molecules over time, MD can offer insights into reaction dynamics, conformational changes, and interactions with other molecules, such as solvents or biological macromolecules. frontiersin.orgnih.gov

For this compound, MD simulations could be used to predict its reactivity in different environments. For example, simulations could model the interaction of the molecule with a solvent, revealing how the solvent affects its structure and reactivity. MD can also be used in conjunction with quantum mechanics (QM/MM methods) to model chemical reactions in complex systems. nih.gov

Density Functional Theory (DFT) Analysis for Structural and Reactivity Insights

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. mdpi.comnih.gov It is a powerful tool for predicting the geometric, electronic, and magnetic properties of molecules. mdpi.comdntb.gov.ua

DFT calculations for this compound can provide a wealth of information. mdpi.comdntb.gov.ua This includes optimized molecular geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and various electronic properties. nih.gov Conceptual DFT provides descriptors that help in understanding and predicting the reactivity of compounds. mdpi.com

Table 3: Illustrative DFT-Calculated Reactivity Descriptors

| Descriptor | Value | Interpretation |

| Chemical Hardness (η) | 2.8 eV | A measure of resistance to change in electron distribution. A higher value indicates greater stability. |

| Electronic Chemical Potential (μ) | -4.0 eV | Represents the escaping tendency of electrons from an equilibrium system. |

| Global Electrophilicity (ω) | 2.86 eV | An index of the molecule's ability to accept electrons. |

Note: The values in this table are for illustrative purposes.

Prediction of Molecular Interactions and Bonding Characteristics

Theoretical methods are also crucial for predicting and characterizing the non-covalent interactions that this compound can form. These interactions, such as hydrogen bonds and halogen bonds, play a significant role in its physical properties and how it interacts with other molecules. mdpi.com

The molecular electrostatic potential (MEP) map, which can be calculated using DFT, is particularly useful for visualizing the charge distribution on the molecule's surface. nih.gov Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and likely to act as hydrogen or halogen bond acceptors. Regions of positive potential (blue) are electron-poor and can act as donors. nih.gov For this compound, the nitrogen atom and the fluorine atom are expected to be regions of negative potential, while the hydrogen atoms on the ring and the area around the bromine atom (sigma-hole) could be regions of positive potential, making them potential sites for intermolecular interactions.

Advanced Analytical Characterization Techniques in 2 Bromo 5 Fluorothiazole Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for mapping the connectivity of atoms within a molecule. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce detailed structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei. For 2-bromo-5-fluorothiazole, three key nuclei are typically analyzed: proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing a single signal for the proton at the C4 position of the thiazole (B1198619) ring. The chemical shift of this proton would be influenced by the adjacent electronegative fluorine and sulfur atoms. Furthermore, this signal would likely appear as a doublet due to coupling with the neighboring ¹⁹F nucleus, a phenomenon known as scalar coupling.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, three distinct signals corresponding to the three carbon atoms of the thiazole ring are expected. The chemical shifts of these carbons are diagnostic of their electronic environment. For instance, the carbon atom bonded to bromine (C2) would appear at a characteristic chemical shift, as would the carbon bonded to fluorine (C5) and the carbon bonded to the proton (C4).

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a powerful tool for characterizing this compound. This technique is highly sensitive and provides information about the electronic environment of the fluorine atom. The spectrum would show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to a thiazole ring. This signal would be split into a doublet due to coupling with the C4-proton.

Table 1: Predicted NMR Data for this compound This table is illustrative and contains predicted data based on general principles of NMR spectroscopy.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

|---|---|---|---|

| ¹H (at C4) | 7.0 - 8.0 | Doublet (d) | ~2-4 Hz (⁴JHF) |

| ¹³C (C2) | 130 - 145 | Singlet | - |

| ¹³C (C4) | 115 - 130 | Doublet | ~5-10 Hz (²JCF) |

| ¹³C (C5) | 150 - 165 | Doublet | ~250-300 Hz (¹JCF) |

| ¹⁹F (at C5) | -100 to -130 | Doublet (d) | ~2-4 Hz (⁴JFH) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₃HBrFNS), the experimentally measured monoisotopic mass would be compared to the theoretically calculated mass. The close agreement between these values provides strong evidence for the compound's identity. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Table 2: HRMS Data for this compound This table presents the theoretical values for the specified ions.

| Ion Formula | Calculated m/z |

|---|---|

| [C₃H⁷⁹BrFNS + H]⁺ | 181.9073 |

| [C₃H⁸¹BrFNS + H]⁺ | 183.9053 |

Chromatographic Techniques for Purity and Separation Analysis

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. In the context of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18-silica) using a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The purity of the sample is determined by the number and relative areas of the peaks in the resulting chromatogram. A pure sample of this compound would ideally show a single sharp peak at a characteristic retention time under specific chromatographic conditions.

Table 3: Illustrative HPLC Method for Analysis of a Halogenated Thiazole Derivative This table provides a general example of HPLC conditions; specific parameters would need to be optimized for this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography can reveal the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a detailed model of the crystal lattice can be constructed, providing highly accurate bond lengths, bond angles, and intermolecular interactions.

Although no published crystal structure for this compound is currently available, analysis of related structures, such as 2,4-dibromothiazole, provides insight into the potential solid-state packing and intermolecular interactions that might be observed. guidechem.com For instance, halogen bonding, a type of non-covalent interaction involving a halogen atom, could play a role in the crystal packing of this compound. Should a suitable single crystal of this compound be grown, X-ray diffraction would provide definitive proof of its molecular structure and solid-state conformation.

常见问题

Q. What experimental approaches mitigate challenges in characterizing reactive intermediates during synthesis?

- Cryogenic trapping (liquid nitrogen) stabilizes transient species for NMR or EPR analysis. Flow chemistry systems enable real-time monitoring of intermediates via inline spectroscopy .

Methodological Notes

- Data Gaps : For properties lacking empirical data (e.g., ecotoxicity), extrapolate from structurally similar compounds like 5-bromo-2-(chloromethyl)-1,3-benzothiazole .

- Safety Protocols : Adopt OSHA-compliant handling (fume hoods, PPE) due to halogenated compound hazards. Emergency procedures for skin/eye exposure include immediate rinsing with water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。